molecular formula C13H16N4O2S B2564601 N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 626205-09-2

N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2564601
CAS No.: 626205-09-2
M. Wt: 292.36
InChI Key: ADBGXHQBWKOLKI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and an oxadiazole ring, which are linked through a sulfanyl group to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to target the sterol 14-alpha demethylase (cyp51) protein in candida spp .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been shown to inhibit ergosterol biosynthesis , which is a crucial component of the fungal cell membrane.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is suggested that similar compounds could be moderately toxic to humans .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant Candida spp .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is suggested that similar compounds are investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole-pyridine intermediate with a thiol compound under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with tert-butyl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    N-tert-butyl-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a phenyl group instead of pyridin-3-yl.

    N-tert-butyl-2-{[5-(pyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with a triazole ring instead of oxadiazole.

Uniqueness

N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBGXHQBWKOLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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